molecular formula C6H5BrClN B1529676 4-(Bromomethyl)-3-chloropyridine CAS No. 1157868-33-1

4-(Bromomethyl)-3-chloropyridine

Cat. No.: B1529676
CAS No.: 1157868-33-1
M. Wt: 206.47 g/mol
InChI Key: SLGAAPFLALVLSB-UHFFFAOYSA-N
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Description

Compounds like “4-(Bromomethyl)-3-chloropyridine” belong to a class of organic compounds known as halogenated pyridines . They contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with halogen atoms (bromine and chlorine in this case) at specific positions .


Synthesis Analysis

The synthesis of halogenated pyridines can involve various methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The exact method would depend on the specific compound and the position of the halogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a bromomethyl group (-CH2Br) at the 4-position and a chlorine atom at the 3-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Halogenated pyridines can participate in various chemical reactions. For instance, the bromomethyl group can undergo nucleophilic substitution reactions . The exact reactions would depend on the specific compound and reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Covalent Protein Modification

4-(Bromomethyl)-3-chloropyridine and related compounds like 4-halopyridines have been studied for their potential as selective covalent protein modifiers. These compounds have been shown to be effective in modifying proteins through covalent bonding, making them useful for the development of chemical probes and therapeutics. For instance, 4-bromopyridine has been identified as a quiescent affinity label for dimethylarginine dimethylaminohydrolase, an enzyme controlling nitric oxide (Johnson et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis and transformation of heterocyclic systems involving compounds like 3-bromo-2-(bromomethyl)-4-chloropyridine have been explored. This includes the total synthesis of natural alkaloids such as variolin B, demonstrating the utility of these compounds in complex organic syntheses (Baeza et al., 2010).

Crystal Structure Analysis

The crystal structure and biological activity of compounds derived from this compound have been extensively studied. Such research provides insights into the molecular geometry, bonding interactions, and potential applications in fungicidal and antiviral activities (Li et al., 2015).

Ligand Design in Metal Complexes

Compounds like this compound are used in designing ligands for metal complexes. The creation of back-to-back ligands with metal-binding domains using these compounds illustrates their role in developing complex inorganic structures and potential applications in catalysis and material science (Tovee et al., 2010).

Pharmaceutical Intermediates

These compounds also serve as key intermediates in pharmaceutical synthesis. For example, they have been used in the preparation of important intermediates for the synthesis of amphiphilic 1,4-dihydropyridines, showcasing their relevance in drug development and medicinal chemistry (Rucins et al., 2020).

Non-Linear Optical Properties

Studies on derivatives of this compound have revealed insights into their electronic and non-linear optical properties, important for the development of materials with specialized optical characteristics (Nazeer et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. As “4-(Bromomethyl)-3-chloropyridine” doesn’t appear to be a known drug or bioactive compound, its mechanism of action may not be known .

Safety and Hazards

As with any chemical, handling “4-(Bromomethyl)-3-chloropyridine” would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area . The specific hazards would depend on the properties of the compound .

Properties

IUPAC Name

4-(bromomethyl)-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGAAPFLALVLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-chloropyridin-4-yl)methanol (700 mg, 4.9 mmol) in anhydrous chloroform (15 mL) was added dropwise a solution of phosphorus tribromide (460 μL, 4.9 mmol) in anhydrous chloroform (5 mL) at 0° C. The mixture was stirred for 8 hours at room temperature. The solid was filtered and washed with dichloromethane to afford crude 4-(bromomethyl)-3-chloropyridine, which was used for the next step without further purification; 1H NMR (400 MHz, MeOd4): δ 4.95 (s, 2H), 8.21 (d, J=6.0 Hz, 1H), 8.30 (d, J=6.0 Hz, 1H), 9.09 (s, 1H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
460 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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